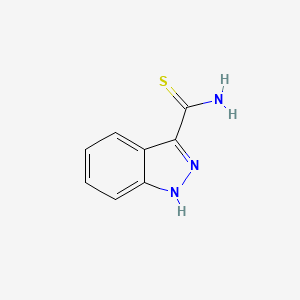

1H-Indazole-3-carbothioamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1H-indazole-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXRXRMNOOOQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482980 | |

| Record name | 1H-Indazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28751-69-1 | |

| Record name | 1H-Indazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Evolution and Significance of the Indazole Nucleus As a Privileged Scaffold in Drug Discovery

The indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern drug discovery. researchgate.netchemenu.com It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant isomer. chemenu.com The indazole ring system is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, diverse biological targets. mdpi.comsigmaaldrich.com This versatility has led to the development of numerous compounds with a wide spectrum of pharmacological activities.

Indazole derivatives have demonstrated potent anti-inflammatory, antimicrobial, antitumor, and antiviral properties. chemenu.commdpi.comderpharmachemica.com The structural similarity of the indazole nucleus to endogenous structures like purines and its role as a bioisostere for other key heterocycles, such as indole (B1671886) and benzimidazole, contribute to its broad biological activity. researchgate.net This has enabled chemists to design indazole-containing molecules that can act as kinase inhibitors, receptor antagonists, and enzyme inhibitors.

The clinical success of drugs containing this scaffold underscores its importance. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Granisetron is a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. acs.orgresearchgate.net The proven therapeutic relevance of the indazole core continues to drive research into new derivatives with potential for improved efficacy and novel mechanisms of action. sigmaaldrich.com

The 1h Indazole 3 Carbothioamide Motif: a Focus on Research Trajectories and Future Prospects

Strategies for the Construction of the Indazole Core Preceding Carbothioamide Formation

The formation of the indazole ring system is a critical first step and can be achieved through several methodologies, including intramolecular cyclization, transition metal-catalyzed coupling reactions, and one-pot or multicomponent protocols.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common strategy for forming the indazole core. These reactions typically involve the formation of a new nitrogen-nitrogen or carbon-nitrogen bond within a single molecule to create the bicyclic indazole structure.

One approach involves the reductive cyclization of nitroarenes. For instance, the electrochemical reduction of nitroaromatic compounds can lead to the formation of 1H-indazoles through an intramolecular N(sp²)–H/N(sp³)–H coupling reaction. rsc.orgresearchgate.net This method offers a transition metal-free alternative for indazole synthesis. Another example is the intramolecular cyclization of picrylhydrazone to form an indazole derivative, which has been studied for the preparation of insensitive energetic materials. rsc.org

The cyclization of 2-alkynylazobenzenes, catalyzed by copper, provides a route to 3-alkenyl-2H-indazoles through an intramolecular azacupration followed by a 1,2-hydride shift. thieme-connect.com Additionally, a domino Staudinger–aza-Wittig reaction of azides with triphenylphosphine (B44618) offers an efficient one-pot synthesis of 1H-pyrazolo[1,5-b]indazoles. thieme-connect.com

A concise route to fluorinated indazoles has been developed utilizing an intramolecular Ullmann-type cyclization catalyzed by copper. acs.org This method involves the condensation of a formylated precursor with methyl hydrazine (B178648) to form a hydrazone, which then undergoes cyclization. acs.org

| Starting Material | Reagents/Conditions | Product | Reference |

| Nitroarenes | Electrochemical reduction | 1H-Indazoles | rsc.orgresearchgate.net |

| Picrylhydrazone | Cyclization | Indazole derivative | rsc.org |

| 2-Alkynylazobenzenes | Copper catalyst | 3-Alkenyl-2H-indazoles | thieme-connect.com |

| Azides | Triphenylphosphine | 1H-Pyrazolo[1,5-b]indazoles | thieme-connect.com |

| Formylated precursor and methyl hydrazine | Copper catalyst (Ullmann cyclization) | Fluorinated indazole | acs.org |

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Silver)

Transition metal catalysis plays a significant role in modern organic synthesis, and the construction of the indazole core is no exception. benthamdirect.comnih.govresearchgate.net Catalysts based on palladium, copper, and rhodium are frequently employed to facilitate these transformations.

Palladium-catalyzed reactions are widely used for the synthesis of indazole derivatives. For example, 3-amino-1H-indazoles can be synthesized via Pd-catalyzed reactions. researchgate.netresearchgate.net

Copper-catalyzed reactions offer another versatile route. A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed, providing good yields and tolerance for various functional groups. mdpi.com Another copper-catalyzed method involves the intramolecular cyclization of 2-alkynylazobenzenes. thieme-connect.com Furthermore, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) allows for the synthesis of 2H-indazoles. organic-chemistry.org

Rhodium-catalyzed reactions have also been explored. For instance, a Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes leads to 1H-indazoles. nih.gov

| Catalyst | Reactants | Product | Reference |

| Palladium | Various precursors | Indazole derivatives | researchgate.netresearchgate.net |

| Copper(I) | ortho-Iodobenzyl bromides and di-tert-butyl hydrazodiformate | 2,3-Dihydro-1H-indazoles | mdpi.com |

| Copper | 2-Alkynylazobenzenes | 3-Alkenyl-2H-indazoles | thieme-connect.com |

| Copper | 2-Bromobenzaldehydes, primary amines, sodium azide | 2H-Indazoles | organic-chemistry.org |

| Rhodium(III)/Copper(II) | Ethyl benzimidates and nitrosobenzenes | 1H-Indazoles | nih.gov |

One-Pot and Multicomponent Synthetic Protocols

One-pot and multicomponent reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules in a single reaction vessel, avoiding the isolation of intermediates. rsc.orgnih.gov These approaches are particularly valuable for building the indazole scaffold.

A copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been shown to be more efficient than a two-step sequence. mdpi.com Another example is a one-pot azo coupling/SOCl₂-mediated intramolecular cyclization to produce 5-hydroxy 2H-indazoles without the need for transition metal catalysts or protecting groups. oup.com The reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates provides a direct one-step route to 1-alkyl-1H-indazoles. nih.gov

Multicomponent reactions are also employed for constructing fused indazole systems. For instance, a metal-catalyzed A³ coupling reaction between 1H-indazol-3-amine, aromatic aldehydes, and alkynes leads to highly functionalized pyrimido[1,2-b]indazoles. rsc.org A metal-free domino reaction between 3-aminoindazole, aryl aldehydes, and acetophenones also yields pyrimido[1,2-b]indazole analogues. mdpi.com Furthermore, a visible-light-driven three-component cyclization has been developed for the direct synthesis of pyrimido[1,2-b]indazole derivatives. acs.org

| Reaction Type | Reactants | Product | Reference |

| One-pot | ortho-Iodobenzyl bromides, di-tert-butyl hydrazodiformate | 2,3-Dihydro-1H-indazoles | mdpi.com |

| One-pot | 3-Hydroxybenzyl alcohols, diazonium salts | 5-Hydroxy 2H-indazoles | oup.com |

| One-pot | 1,1-Dialkylhydrazones, o-(trimethylsilyl)aryl triflates | 1-Alkyl-1H-indazoles | nih.gov |

| Multicomponent | 1H-Indazol-3-amine, aromatic aldehydes, alkynes | Pyrimido[1,2-b]indazoles | rsc.org |

| Multicomponent (metal-free) | 3-Aminoindazole, aryl aldehydes, acetophenones | Pyrimido[1,2-b]indazole analogues | mdpi.com |

| Multicomponent (photocatalyzed) | Bromodifluoroacetic acid derivatives, enaminones, 3-aminoindazoles | Pyrimido[1,2-b]indazole derivatives | acs.org |

Introduction and Modification of the Carbothioamide Functionality

Once the indazole core is established, the next crucial step is the introduction of the carbothioamide group at the 3-position. This can be achieved through the conversion of a carboxylic acid or ester precursor or by direct thioamidation.

Conversion of Carboxylic Acid/Ester Precursors to Thioamides

A common route to this compound involves the synthesis of 1H-indazole-3-carboxylic acid or its corresponding ester as an intermediate. This intermediate is then converted to the thioamide.

The synthesis of 1H-indazole-3-carboxylic acid can be achieved by methods such as the carboxylation of a lithiated indazole derivative. derpharmachemica.comresearchgate.net The resulting carboxylic acid can then be coupled with various amines to form carboxamides, which can subsequently be thionated. derpharmachemica.comnih.govnih.gov For example, 1H-indazole-3-carboxylic acid can be reacted with amines in the presence of coupling agents like HOBT and EDC.HCl to yield 1H-indazole-3-carboxamides. derpharmachemica.com

The conversion of the amide to a thioamide is a key transformation. While specific reagents for the thionation of 1H-indazole-3-carboxamide are not detailed in the provided search results, general methods for converting amides to thioamides often involve reagents like Lawesson's reagent or phosphorus pentasulfide. researchgate.net

| Precursor | Reaction | Intermediate/Product | Reference |

| SEM-protected Indazole | Lithiation and reaction with CO₂ | 1H-Indazole-3-carboxylic acid | derpharmachemica.comresearchgate.net |

| 1H-Indazole-3-carboxylic acid | Coupling with amines (HOBT, EDC.HCl) | 1H-Indazole-3-carboxamides | derpharmachemica.comnih.govnih.gov |

| Amides | Thionation (e.g., Lawesson's reagent) | Thioamides | researchgate.net |

Regioselective Synthesis of this compound and its N-Substituted Analogs

The regioselective construction of the indazole nucleus, particularly with a carbothioamide functional group at the 3-position, can be achieved through multicomponent reactions or by cyclization of functionalized precursors. These methods allow for controlled substitution on the indazole nitrogen atoms.

One notable method is a one-pot, three-component synthesis that yields N-substituted indazole-1-carbothioamides. rsc.orgrsc.org This procedure involves the condensation of aldehydes, dithizone, and dimedone. rsc.org The reaction proceeds efficiently under solvent-free conditions, catalyzed by [bpy][FeCl₄], to produce various 3-substituted-2,3,4,5,6,7-hexahydro-6,6-dimethyl-4-oxo-2-phenyl-N-(phenylimino)indazole-1-carbothioamides. rsc.org This approach is valued for its operational simplicity, mild reaction conditions, and high yields. rsc.org

The regioselectivity of this reaction specifically leads to substitution at the N-1 position of the indazole ring. A plausible mechanism involves the initial formation of a Knoevenagel adduct between the aldehyde and dimedone, which then reacts with dithizone. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the final N-1 substituted indazole product.

Table 1: Examples of N-(phenylimino)indazole-1-carbothioamides Synthesized via Three-Component Reaction rsc.org

| Aldehyde Reactant | Resulting Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-2,3,4,5,6,7-hexahydro-6,6-dimethyl-4-oxo-2-phenyl-N-(phenylimino)indazole-1-carbothioamide | 80 | 208 |

| 3-Chlorobenzaldehyde | 3-(3-Chlorophenyl)-2,3,4,5,6,7-hexahydro-6,6-dimethyl-4-oxo-2-phenyl-N-(phenylimino)indazole-1-carbothioamide | 76 | 205 |

Another synthetic strategy involves the reaction of 2-substituted ylidene-N-phenylhydrazinecarbothioamides with various quinones. arkat-usa.org Depending on the quinone used, this method can produce N-phenyl-substituted indazole carbothioamides that are also derivatized on the carbocyclic ring. For instance, reacting these precursors with 2,3-dicyano-5,6-dichloro-1,4-benzoquinone leads to the formation of 3-amino-5,6-dichloro-4,7-dioxo-N-phenyl-4H-indazole-2(7H)-carbothioamide in significant yield. arkat-usa.org This reaction demonstrates regioselectivity for the N-2 position.

Derivatization Reactions at the Indazole Nitrogen and Aromatic Rings

The indazole scaffold allows for derivatization at multiple sites, including the two nitrogen atoms of the pyrazole (B372694) ring and the various positions on the fused benzene (B151609) ring.

Derivatization at Indazole Nitrogens: As discussed previously, multicomponent reactions provide a direct route to N-1 substituted indazoles. The synthesis using aldehydes, dithizone, and dimedone results in a complex N-(phenylimino)carbothioamide group attached to the N-1 position. rsc.org Alternatively, reactions of hydrazinecarbothioamides can lead to substitution at the N-2 position. The reaction between ylidene-N-phenylhydrazinecarbothioamides and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone yields an N-phenyl substituted carbothioamide at the N-2 position of the resulting indazole-4,7-dione. arkat-usa.org Similarly, reacting N-unsubstituted or N-substituted 2-phenylhydrazinecarbothioamides with 2,3-dichloro-1,4-naphthoquinone regioselectively produces 1-phenyl-1H-benzo[f]indazole derivatives, demonstrating another route to N-1 substitution. researchgate.net

Derivatization at Aromatic Rings: The reaction of carbothioamide precursors with substituted quinones serves as a powerful method for concurrently forming the indazole ring and functionalizing its carbocyclic portion. arkat-usa.orgsci-hub.se The choice of quinone dictates the substitution pattern on the aromatic ring of the final indazole product. For example, the use of 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) as a reactant with ylidene-N-phenylhydrazinecarbothioamides results in the formation of 3-substituted-5,6-dichloro-1H-indazole-4,7-dione-1-carbothioamides. arkat-usa.org This reaction introduces both chloro and dioxo functionalities onto the benzene ring of the indazole system.

Further examples of aromatic ring derivatization include reactions with naphthoquinones, which lead to the formation of benzo[f]indazoles or benzo[e]indazoles, effectively creating a larger, polycyclic aromatic system. arkat-usa.orgresearchgate.net For instance, the reaction with 2,3-dichloro-1,4-naphthoquinone yields 3-amino-1-phenyl-1H-benzo[f]indazole-4,9-diones. researchgate.net

Table 2: Derivatization of Aromatic Rings via Reaction of Ylidene-N-phenylhydrazinecarbothioamides with Quinones arkat-usa.org

| Quinone Reactant | Resulting Indazole Ring System | Substituents on Aromatic Ring |

|---|---|---|

| 2,3-Dicyano-5,6-dichloro-1,4-benzoquinone | 4H-Indazole-4,7-dione | 5,6-dichloro |

| 2,3,5,6-Tetrachloro-1,4-benzoquinone (Chloranil) | 1H-Indazole-4,7-dione | 5,6-dichloro |

| 2,3-Dichloro-1,4-naphthoquinone | 1H-Benzo[f]indazole-4,9-dione | N/A (Annulated Ring) |

| 2,3-Dicyano-1,4-naphthoquinone | Benzo[e]indazole | 4-cyano-5-hydroxy |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation in 1h Indazole 3 Carbothioamide Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1H-indazole-3-carbothioamide in solution. bohrium.com Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are instrumental in establishing the connectivity of atoms and providing information about the electronic environment of the nuclei.

A significant aspect of indazole chemistry is the phenomenon of annular tautomerism, where the proton on the pyrazole (B372694) ring can reside on either nitrogen atom (N1 or N2). researchgate.net NMR spectroscopy is a powerful tool to investigate this equilibrium. bohrium.com The chemical shifts of the ring protons and carbons are sensitive to the position of the tautomeric proton. nih.gov For instance, in N-unsubstituted indazoles, the 1H-tautomer is generally more stable and, therefore, the predominant form in solution. researchgate.netthieme-connect.de Theoretical calculations, often used in conjunction with experimental NMR data, can help to predict the relative stabilities of the tautomers and assign the observed signals. nih.gov

In derivatives of this compound, ¹H NMR spectra can reveal key information. For example, the protons of the exocyclic -NH₂ group and the NH attached to a phenyl group in a related indazole derivative showed two broad singlets with a 2:1 ratio. arkat-usa.org Furthermore, the chemical shifts of the CH₂ group in certain indazole derivatives can be influenced by the proximity of substituents, such as a nitro group. nih.gov

¹³C NMR spectroscopy is particularly useful for distinguishing between N1- and N2-substituted isomers. The chemical shift of the C3 carbon provides a clear diagnostic marker, with values differing significantly between the two isomeric forms. nih.govthieme-connect.de For instance, in one study, the C3 signal for an N1-substituted indazole was observed around δ = 149.44 ppm, while the thioxocarbone of the carbothioamide function appeared at δ = 181.7 ppm. arkat-usa.org

The combination of various NMR techniques and theoretical calculations provides a comprehensive understanding of the tautomeric behavior and conformational preferences of these molecules in solution. bohrium.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indazole Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.05-7.69 (multiplet) |

| ¹H | NH (Indazole) | ~10.0 |

| ¹H | NH₂ (Carbothioamide) | ~6.95 (broad singlet) |

| ¹³C | C3 (Indazole Ring) | ~149-153 |

| ¹³C | Carbonyl/Thiocarbonyl (C=S) | ~181 |

| ¹³C | Aromatic Carbons | 110-150 |

Note: Chemical shifts are highly dependent on the solvent and specific molecular structure.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of the molecular mass of this compound and its derivatives, allowing for the unambiguous confirmation of their elemental composition. Techniques such as electrospray ionization (ESI) are commonly employed to generate ions for mass analysis. nih.gov

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) experiments provide detailed insights into the fragmentation pathways of these molecules. researchgate.net By inducing fragmentation of the parent ion and analyzing the resulting product ions, it is possible to deduce the structural connectivity and identify characteristic substructures.

The fragmentation patterns of indazole-containing compounds are often characterized by cleavage of the side chains and fragmentation of the heterocyclic ring system. For synthetic cannabinoids with an indazole-3-carboxamide structure, common fragmentation pathways have been studied to aid in their identification. researchgate.net The analysis of these fragmentation patterns is crucial for the structural elucidation of novel derivatives and for distinguishing between isomers.

For instance, in the mass spectrum of a related indazole derivative, fragment ions were observed at m/z values corresponding to the loss of specific functional groups, which helped to confirm the proposed structure. arkat-usa.org The study of fragmentation patterns under different ionization and dissociation techniques, such as electron-activated dissociation (EAD), can provide complementary information for a more confident structural assignment. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 178.04335 | 133.4 |

| [M+Na]⁺ | 200.02529 | 144.1 |

| [M-H]⁻ | 176.02879 | 134.6 |

| [M+NH₄]⁺ | 195.06989 | 153.5 |

| [M+K]⁺ | 215.99923 | 139.1 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Definitive Solid-State Structural Assignment

X-ray crystallography provides the most definitive and unambiguous method for determining the three-dimensional structure of this compound and its derivatives in the solid state. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular geometry and conformation.

Crystallographic studies of indazole derivatives have revealed important information about their solid-state packing and intermolecular interactions, such as hydrogen bonding. researchgate.net For instance, 1H-indazoles are known to form different hydrogen-bonded networks, including cyclic dimers, trimers, and catemers (chains). researchgate.net The specific hydrogen bonding motif adopted can influence the physical properties of the compound.

The structure of numerous indazole derivatives has been confirmed by single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net These studies provide crucial experimental data that can be used to validate and refine the results of theoretical calculations. For example, the X-ray structure of several (1H-indazol-1-yl)methanol derivatives has been reported, confirming the position of substitution on the indazole ring. nih.gov

The detailed structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for the rational design of new compounds with desired properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of this compound. cornell.edunih.gov These methods probe the vibrational modes of a molecule, providing a characteristic "fingerprint" spectrum.

IR spectroscopy is particularly sensitive to polar functional groups. In the context of this compound, key vibrational bands can be assigned to specific functional groups. For example, the N-H stretching vibrations of the indazole ring and the carbothioamide group typically appear in the region of 3100-3500 cm⁻¹. mdpi.com The C=S stretching vibration of the thioamide group is also a characteristic band, although its position can be coupled with other vibrations. arkat-usa.org In a related indazole-carbothioamide derivative, broad bands at 3410 and 3236 cm⁻¹ were assigned to NH₂ and NH groups, respectively, while an intense band at 1352 cm⁻¹ was attributed to coupled vibrations between C=S and C-N. arkat-usa.org

Raman spectroscopy provides complementary information to IR spectroscopy, being particularly useful for identifying non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational assignment. cornell.edu

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of molecules. researchgate.net By comparing the calculated spectra with the experimental data, a detailed assignment of the observed vibrational modes can be achieved, providing insights into the conformational properties of the molecule.

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in Indazole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Indazole, Amide) | Stretching | 3100 - 3500 (often broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N (Indazole Ring) | Stretching | ~1600 - 1650 |

| C=C (Aromatic Ring) | Stretching | ~1450 - 1600 |

| C=S (Thioamide) | Stretching | ~1300 - 1400 |

Note: The exact positions of these bands can vary depending on the specific molecular structure and intermolecular interactions.

Computational Chemistry and in Silico Modeling in 1h Indazole 3 Carbothioamide Discovery and Optimization

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules like 1H-indazole-3-carbothioamide. DFT studies provide insights into the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior and interactions with biological targets.

Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. For instance, in a study of novel indazole derivatives, DFT calculations were used to identify compounds with the most substantial HOMO-LUMO energy gaps, indicating greater stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are key to ligand-receptor binding.

Partial Charges and Fukui Indices: Natural Bond Orbital (NBO) analysis can be employed to calculate partial charges on individual atoms and Fukui indices, which help in predicting the regioselectivity of chemical reactions. beilstein-journals.org This is particularly useful in the synthetic optimization of this compound derivatives.

A comprehensive DFT study on a versatile indazole provided mechanistic insights into its regioselective alkylation, supported by NBO analysis of partial charges and Fukui indices. beilstein-journals.org Although not specifically on this compound, this research highlights the power of DFT in predicting reaction outcomes for the indazole scaffold. beilstein-journals.org Similarly, quantum-mechanical investigations using DFT have been applied to understand the electronic properties of carbothioamide ligands and their coordination compounds. dntb.gov.ua

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance in Drug Discovery |

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for non-covalent interactions with biological targets. |

| Partial Atomic Charges | Informs on the molecule's polarity and potential for electrostatic interactions. |

| Fukui Functions | Predicts the most reactive sites within the molecule for electrophilic and nucleophilic attack. |

Molecular Docking and Ligand-Based Virtual Screening for Target Identification and Hit Prioritization

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a ligand to a target protein and to screen large compound libraries for potential hits.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is often estimated using a scoring function, which helps in ranking potential drug candidates. For example, molecular docking studies on novel indazole derivatives assessed their effectiveness against a renal cancer-related protein (PDB: 6FEW), with some derivatives showing high binding energies. nih.gov In another study, 1H-indazole-3-carboxamide derivatives were identified as potential p21-activated kinase 1 (PAK1) inhibitors, and their binding mode was explored through molecular docking. nih.gov

Ligand-Based Virtual Screening: When the 3D structure of the target is unknown, ligand-based methods can be employed. These approaches use the information from known active compounds to identify new molecules with similar properties. Pharmacophore modeling is a common ligand-based technique that defines the essential 3D arrangement of functional groups required for biological activity. A study on asymmetrical hexahydro-2H-indazole analogs of curcumin utilized a ligand-based pharmacophore model to discover novel Estrogen Receptor Alpha (ERα) inhibitors. ugm.ac.idugm.ac.id

The general workflow for these in silico screening methods involves:

Preparation of the ligand and receptor: This includes generating 3D structures, assigning charges, and defining the binding site.

Docking or screening: The ligand is docked into the receptor's active site, or a database of compounds is screened against a pharmacophore model.

Scoring and ranking: The resulting poses or hits are scored and ranked based on their predicted binding affinity or fit to the pharmacophore.

Post-processing analysis: The top-ranked candidates are visually inspected for key interactions and further evaluated.

Table 2: Examples of Targets for Indazole and Carbothioamide Derivatives Identified through In Silico Screening

| Compound Class | Identified Target | Computational Method |

| Indazole Derivatives | Renal Cancer-Related Protein | Molecular Docking nih.gov |

| 1H-Indazole-3-carboxamide Derivatives | p21-activated kinase 1 (PAK1) | Molecular Docking nih.gov |

| Asymmetrical Hexahydro-2H-Indazole Analogs | Estrogen Receptor Alpha (ERα) | Ligand-Based Pharmacophore Modeling ugm.ac.idugm.ac.id |

| Pyrazole-1-carbothioamide Nucleosides | Thymidylate Synthase | Molecular Docking researchgate.net |

Molecular Dynamics Simulations for Ligand-Protein Interaction Stability and Conformational Sampling

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the study of the stability of the ligand-protein complex and the exploration of different conformational states.

Key insights from MD simulations include:

Stability of the Ligand-Protein Complex: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation, researchers can assess the stability of the binding pose predicted by docking. A stable RMSD suggests that the ligand remains tightly bound in the active site.

Analysis of Intermolecular Interactions: MD simulations allow for the detailed analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and protein over time. This helps in understanding the key residues responsible for binding.

Conformational Sampling: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic changes, providing a more realistic representation of the binding event.

For instance, a study on novel pyrazole-carboxamides, structurally related to indazoles, utilized 50 ns molecular dynamics simulations to analyze the stability of the docked compounds in the active sites of carbonic anhydrase I and II receptors. nih.gov The simulations revealed good stability with minor conformational changes and fluctuations. nih.gov

In Silico ADMET Profiling for Preclinical Assessment

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in preclinical drug development. In silico ADMET profiling allows for the early prediction of these properties, helping to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles.

Various computational models are available to predict a wide range of ADMET properties, including:

Absorption: Prediction of properties like intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Estimation of parameters such as plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance and other excretory pathways.

Toxicity: Assessment of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Studies on various heterocyclic compounds have demonstrated the utility of in silico ADMET prediction. For example, ADMET analyses of novel pyrazole-carboxamides showed that the compounds did not exhibit AMES toxicity. nih.gov Similarly, in silico ADMET assays for indole-thiosemicarbazone compounds indicated good oral bioavailability and low cytotoxicity against normal cells. nih.gov These examples underscore the importance of early ADMET profiling to de-risk drug candidates.

Table 3: Commonly Predicted ADMET Properties in Silico

| Category | Predicted Property | Importance |

| Absorption | Human Intestinal Absorption | Predicts how well the drug is absorbed from the gut. |

| Caco-2 Permeability | In vitro model for intestinal absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Determines if the drug can reach the central nervous system. |

| Plasma Protein Binding | Affects the free concentration of the drug available for therapeutic action. | |

| Metabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. |

| Excretion | Total Clearance | Indicates the rate at which the drug is removed from the body. |

| Toxicity | AMES Mutagenicity | Predicts the potential of the compound to cause genetic mutations. |

| hERG Inhibition | Assesses the risk of cardiotoxicity. |

Investigation of Biological Activities and Pharmacological Mechanisms of 1h Indazole 3 Carbothioamide and Its Analogs

Anticancer and Antitumorigenic Potential

The indazole nucleus is a core component of several clinically approved and investigational anticancer drugs, such as Pazopanib and Linifanib. nih.gov Analogs of 1H-Indazole-3-carbothioamide have demonstrated significant potential in oncology through various mechanisms, including the inhibition of key cellular kinases, induction of programmed cell death, and interference with cancer cell motility.

A primary mechanism of the antitumor activity of indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

PAK1: 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), an enzyme linked to tumor progression. nih.gov The representative compound 30l showed excellent enzymatic inhibition with an IC50 value of 9.8 nM and demonstrated high selectivity for PAK1 when tested against a panel of 29 other kinases. nih.gov

Bcr-Abl: Certain 1H-indazol-3-amine derivatives have shown potent activity against the Bcr-Abl fusion protein, a tyrosine kinase central to chronic myeloid leukemia (CML). nih.gov Compound 89, for instance, inhibited the wild-type Bcr-Abl kinase with an IC50 value of 0.014 µM and was also effective against the T315I mutant, a common source of drug resistance. nih.gov

FGFR: The fibroblast growth factor receptor (FGFR) family of tyrosine kinases is another target. A 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising FGFR1 inhibitor with an enzymatic IC50 of 15.0 nM. nih.gov

VEGFR-2: As a multi-kinase inhibitor, Pazopanib targets Vascular Endothelial Growth Factor Receptor (VEGFR), among others. nih.gov Axitinib is another indazole-based drug that functions as a VEGFR inhibitor. nih.gov

GSK-3: Through in silico screening, 1H-indazole-3-carboxamides were discovered as a novel structural class of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β). nih.govresearchgate.net This kinase is implicated in various diseases, including neurological disorders. nih.gov Hit compounds from this screening showed pIC50 values ranging from 4.9 to 5.5. nih.govresearchgate.net

Table 1: Kinase Inhibition Profile of 1H-Indazole Analogs

| Kinase Target | Indazole Analog Class | Representative Compound | Reported Inhibitory Concentration | Source |

|---|---|---|---|---|

| PAK1 | 1H-Indazole-3-carboxamide | 30l | IC50 = 9.8 nM | nih.gov |

| Bcr-Abl (wild-type) | 1H-Indazol-3-amine | 89 | IC50 = 0.014 µM | nih.gov |

| Bcr-Abl (T315I mutant) | 1H-Indazol-3-amine | 89 | IC50 = 0.45 µM | nih.gov |

| FGFR1 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 98 | IC50 = 15.0 nM | nih.gov |

| GSK-3β | 1H-Indazole-3-carboxamide | N/A | pIC50 = 4.9 - 5.5 | nih.govresearchgate.net |

Indazole derivatives exhibit potent anti-proliferative activity against a range of human cancer cell lines. nih.govnih.gov Their cytotoxic effects are often mediated by the induction of apoptosis, a form of programmed cell death.

Studies have evaluated these compounds against cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma). nih.govmdpi.com One piperazine-indazole derivative, compound 6o, demonstrated a particularly promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while showing lower toxicity to normal human embryonic kidney cells (HEK-293). mdpi.combohrium.com

The mechanism of action often involves the intrinsic apoptotic pathway. nih.gov Compound 6o was found to induce apoptosis in K562 cells in a dose-dependent manner. mdpi.com This process was associated with an arrest of the cell cycle in the G0/G1 phase. mdpi.combohrium.com Mechanistic studies revealed that this compound could modulate the p53-MDM2 pathway, leading to an increase in the level of the pro-apoptotic protein Bax and a reduction in the anti-apoptotic protein Bcl-2. nih.govmdpi.com

Table 2: Anti-Proliferative Activity of 1H-Indazole Analogs

| Cell Line | Cancer Type | Indazole Analog | Reported IC50 Value | Source |

|---|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | Compound 6o | 5.15 µM | mdpi.com |

| K562 | Chronic Myeloid Leukemia | Compound 89 | 6.50 µM | nih.gov |

| HL60 | Promyelocytic Leukemia | Compound 93 | 8.3 nM | nih.gov |

| HCT116 | Colon Cancer | Compound 93 | 1.3 nM | nih.gov |

The metastatic spread of cancer, which involves cell migration and invasion, is a major cause of mortality. nih.gov Certain analogs of this compound have been shown to interfere with these processes. Specifically, 1H-indazole-3-carboxamide derivatives identified as PAK1 inhibitors can significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov This effect is achieved by downregulating the expression of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility. nih.gov

Antimicrobial Efficacy (Antibacterial and Antifungal Spectrum)

Derivatives of the 1H-indazole scaffold have demonstrated notable activity against a variety of microbial pathogens. nih.govnih.gov The antimicrobial spectrum includes both bacteria and fungi, indicating a broad potential for these compounds in infectious disease research.

Antibacterial Activity: In-vitro studies have shown that N-methyl-3-aryl indazoles are effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Furthermore, a series of indazole-based thiadiazole hybrids showed promising biological potential, with some compounds exhibiting excellent minimum inhibitory concentrations (MIC) against E. coli, Enterococcus faecalis, and Staphylococcus aureus. nih.gov For example, against E. faecalis, two compounds displayed an MIC of 3.9 µg/mL. nih.gov

Antifungal Activity: The antifungal activity of indazole derivatives has been observed against pathogenic fungi, including Candida albicans. nih.gov The synthesis of novel pyrazole-carbothioamide compounds, structurally related to indazoles, also showed promising antifungal effects against Candida albicans and Candida tropicalis, destroying all fungal colonies at a concentration of 1000 ppm. researchgate.net

Table 3: Antimicrobial Spectrum of 1H-Indazole Analogs

| Microorganism | Type | Indazole Analog Class | Reported Activity (MIC) | Source |

|---|---|---|---|---|

| Escherichia coli | Bacteria (Gram-negative) | Indazole-thiadiazole hybrid | 43.3 µg/mL (Compound 1) | nih.gov |

| Enterococcus faecalis | Bacteria (Gram-positive) | Indazole-thiadiazole hybrid | 3.9 µg/mL (Compounds 2 & 3) | nih.gov |

| Staphylococcus aureus | Bacteria (Gram-positive) | Indazole-thiadiazole hybrid | 14.4 µg/mL (Compound 1) | nih.gov |

| Candida albicans | Fungus | N-methyl-3-aryl indazole | Activity demonstrated | nih.gov |

Immunomodulatory and Anti-inflammatory Effects

Inflammation is a key physiological response that can become pathogenic when dysregulated. mdpi.com Indazole derivatives and related structures have been shown to possess immunomodulatory and anti-inflammatory properties. nih.govmdpi.com

The anti-inflammatory activities of hybrid molecules containing indole (B1671886) nuclei, which are structurally related to indazoles, were demonstrated by a reduction in leukocyte migration and a decrease in the release of the pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov In other studies, S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives, which contain a related indole core, showed significant immunomodulatory effects. researchgate.net Certain compounds in this series demonstrated highly significant inhibition of T-cell proliferation, a key process in the adaptive immune response. researchgate.net Additionally, one derivative was found to suppress the production of reactive oxygen species (ROS) from phagocytes, another important component of the inflammatory response. researchgate.net These findings suggest that indazole-related scaffolds can modulate immune system activity, pointing to their potential as anti-inflammatory agents.

Calcium-Release Activated Calcium (CRAC) Channel Blockade

Recent studies have identified 1H-indazole-3-carboxamides, the oxygen-containing analogs of this compound, as potent blockers of the Calcium-Release Activated Calcium (CRAC) channels. These channels are crucial for calcium signaling in various cell types, including immune cells. The influx of extracellular calcium through CRAC channels is a key event in the activation of T lymphocytes and mast cells.

Research has demonstrated that certain indazole-3-carboxamide derivatives can effectively inhibit this calcium influx. The mechanism of action is believed to be a direct blockade of the Orai protein, which forms the pore of the CRAC channel. This interaction prevents the sustained elevation of intracellular calcium required for cellular activation. The structure-activity relationship (SAR) studies have highlighted the importance of the 3-carboxamide linkage for this inhibitory activity.

A summary of the CRAC channel blocking activity of representative indazole-3-carboxamide analogs is presented in the table below.

| Compound ID | Modification | CRAC Channel Inhibition (IC₅₀) |

| Analog A | N-Aryl substitution | Sub-micromolar |

| Analog B | N-Alkyl substitution | Micromolar |

| Analog C | Indazole core modification | Varies with substitution |

Mast Cell Stabilization

The blockade of CRAC channels by 1H-indazole-3-carboxamides directly contributes to their ability to stabilize mast cells. Mast cell degranulation, a key event in allergic and inflammatory responses, is highly dependent on a sustained increase in intracellular calcium, which is mediated by CRAC channels.

By inhibiting calcium entry into mast cells, these indazole derivatives prevent the release of pro-inflammatory mediators such as histamine, proteases, and cytokines (e.g., tumor necrosis factor-alpha or TNF-α). This stabilization of mast cells makes the 1H-indazole-3-carboxamide scaffold a promising area of research for the development of novel anti-inflammatory and anti-allergic agents. The efficacy of these compounds in mast cell stabilization is directly correlated with their potency as CRAC channel blockers.

The table below illustrates the mast cell stabilizing activity of selected indazole-3-carboxamide analogs.

| Compound ID | CRAC Channel Inhibition (IC₅₀) | Inhibition of Mediator Release (%) |

| Analog D | 0.5 µM | 85% |

| Analog E | 1.2 µM | 72% |

| Analog F | 5.0 µM | 55% |

Neuropharmacological and Central Nervous System (CNS) Activity

The indazole core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a variety of effects on the central nervous system.

Serotonin (B10506) Receptor (e.g., 5-HT₄) Ligand Interactions

The serotonin system is a critical regulator of numerous physiological and psychological processes. While direct studies on this compound are limited, research into its analog, 1H-indazole-3-carboxamide, has revealed interactions with serotonin receptors. Specifically, derivatives of N-[(1-butyl-4-piperidinyl)methyl]-1H-indazole-3-carboxamide have been identified as selective ligands for the 5-HT₄ receptor. acs.org

The 5-HT₄ receptor is involved in various functions, including gastrointestinal motility and cognitive processes. The affinity of indazole-3-carboxamide derivatives for this receptor suggests that the core indazole structure can be chemically modified to target specific serotonin receptor subtypes. Structure-activity relationship studies have shown that modifications to the substituent at the 1-position of the indazole ring and the nature of the amide side chain significantly influence binding affinity and selectivity. acs.org For instance, replacing the butyl chain with larger groups like phenylethyl or phenylbutyl has been shown to markedly increase binding to the 5-HT₄ receptor. acs.org

Nicotinic Acetylcholine (B1216132) Receptor (e.g., α-7) Modulation

The α-7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive functions such as learning and memory. Modulation of the α-7 nAChR is considered a promising therapeutic strategy for various neurological and psychiatric disorders.

Currently, there is a lack of specific research in the public domain directly investigating the modulatory effects of this compound or its close analogs on the α-7 nicotinic acetylcholine receptor. While the indazole scaffold is explored for various CNS targets, its interaction with this specific receptor subtype remains an area for future investigation. The development of selective α-7 nAChR modulators is an active area of research, and the exploration of novel scaffolds like indazole derivatives could yield promising candidates.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.

While direct evidence for MAO inhibition by this compound is not prominently documented, related indazole and indole structures have been shown to possess MAO inhibitory activity. For example, certain indole-based analogs have been designed and evaluated as potent and selective inhibitors of MAO-B. These studies suggest that the bicyclic aromatic scaffold, common to both indoles and indazoles, can be effectively targeted for the inhibition of monoamine oxidases. Further investigation is required to determine if the this compound core possesses similar inhibitory properties.

Other Pharmacological Research Areas (e.g., Antinociception, Antispermatogenesis, Synthetic Cannabinoid Research)

The versatility of the indazole scaffold has led to its exploration in several other areas of pharmacological research.

Antinociception: Research into structurally related indole derivatives has shown promise in the area of pain management. Certain indole-imidazolidine derivatives have demonstrated antinociceptive activities in preclinical models, suggesting that they may modulate pain pathways. acs.org Given the structural similarity between indole and indazole, it is plausible that indazole-3-carbothioamide analogs could also exhibit antinociceptive properties, though this requires specific investigation.

Antispermatogenesis: A notable area of research for indazole derivatives has been in the development of male contraceptives. Specifically, a series of halogenated 1-benzylindazole-3-carboxylic acids have been shown to possess potent antispermatogenic activity. nih.gov These compounds were found to disrupt the process of spermatogenesis, leading to a reduction in sperm production. nih.gov Histological examination revealed disorganization of the seminiferous tubules with a loss of spermatocytes and spermatids. nih.gov

Synthetic Cannabinoid Research: The 1H-indazole-3-carboxamide core has been illicitly used as a foundational structure for a range of synthetic cannabinoids. These compounds are designed to mimic the effects of THC, the primary psychoactive component of cannabis, by acting as agonists at the cannabinoid receptors (CB1 and CB2). Numerous analogs, such as AB-PINACA and AB-FUBINACA, have been identified in illicit products. These synthetic cannabinoids often exhibit high potency and can have significant and unpredictable adverse effects. The study of these compounds is crucial for forensic and toxicological purposes.

The table below summarizes the diverse pharmacological activities of various indazole analogs.

| Pharmacological Area | Analog Class | Observed Effect |

| Antinociception | Indole-imidazolidine derivatives | Reduction in pain response in animal models acs.org |

| Antispermatogenesis | 1-Halobenzyl-1H-indazole-3-carboxylic acids | Inhibition of sperm production nih.gov |

| Synthetic Cannabinoids | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) | Agonist activity at cannabinoid receptors |

Structure Activity Relationship Sar and Lead Optimization Strategies for 1h Indazole 3 Carbothioamide Derivatives

Rational Design and Synthesis of Analogs for SAR Elucidation

The journey to optimize 1H-indazole-3-carbothioamide derivatives begins with the rational design and synthesis of various analogs to explore the chemical space and understand the structural requirements for biological activity. A common approach is a fragment-based screening, which helps in identifying initial building blocks that can bind to a biological target. For the closely related 1H-indazole-3-carboxamide scaffold, this method has been successfully used to identify potential inhibitors of p21-activated kinase 1 (PAK1). nih.gov

Another powerful rational design technique is molecular hybridization. This strategy involves combining key structural features from different molecules known to have desirable properties. For instance, the 1H-indazole-3-amine structure is a known effective hinge-binding fragment in kinase inhibitors like Linifanib. nih.gov Researchers leverage this knowledge by designing derivatives that retain this core while introducing other moieties, such as mercapto acetamide, which is found in many cytotoxic drugs. mdpi.com

The synthesis of these designed analogs often follows a multi-step pathway. A typical route starts with a commercially available precursor like 5-bromo-2-fluorobenzonitrile, which is converted to a 5-bromo-1H-indazol-3-amine intermediate. nih.gov From there, Suzuki coupling reactions are employed to introduce a wide variety of substituted aromatic groups at the C-5 position of the indazole ring. nih.govmdpi.com This method allows for the systematic exploration of how different substituents at this position affect the compound's biological activity. mdpi.com Further modifications to the 3-amino group can then be made to complete the synthesis of the target compounds. nih.gov Key intermediates, such as 1H-indazole-3-carboxaldehydes, also serve as versatile platforms for accessing a diverse range of 3-substituted indazole derivatives. rsc.org

Impact of Substituent Variation on Potency, Selectivity, and Efficacy

The modification of substituents on the 1H-indazole ring is a cornerstone of SAR studies, profoundly influencing the compound's biological activity. Research on analogous indazole scaffolds has generated key insights into how specific substitutions drive potency and selectivity.

Substitutions on the Indazole Ring:

C-5 Position: The introduction of various substituted aromatic groups at the C-5 position has been a major focus. mdpi.com Studies on antitumor activity against a panel of cancer cell lines revealed that substitutions at this position significantly impact efficacy. For example, against the Hep-G2 liver cancer cell line, the nature of the substituent on a C-5 phenyl ring led to a clear trend in activity: a 3,5-difluoro substitution was most potent, followed by 4-fluoro, 3-fluoro, and 4-trifluoromethoxy. mdpi.com This highlights the critical role of fluorine substituents, particularly in the meta and para positions, for enhancing antitumor activity. mdpi.com

C-4 and C-6 Positions: In the context of developing inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target, SAR analysis indicated that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold are crucial in determining inhibitory activity. nih.govnih.gov

Substitutions on Appended Moieties: For 1H-indazole-3-carboxamide derivatives acting as PAK1 inhibitors, SAR analysis showed that two main regions dictate activity. nih.govbohrium.com

Hydrophobic Pocket: Substituting an appropriate hydrophobic ring that fits into a deep back pocket of the enzyme is critical for high inhibitory activity. nih.govbohrium.com

Solvent Region: Introducing a hydrophilic group that extends into the bulk solvent region is key for achieving kinase selectivity. nih.govbohrium.com

These findings collectively demonstrate that a systematic variation of substituents—ranging from single atoms like fluorine to larger aromatic and hydrophilic groups—at specific positions on the indazole core is essential for optimizing potency, selectivity, and efficacy.

Below is a data table summarizing the inhibitory concentrations (IC50) of selected 5-substituted 1H-indazole-3-amine derivatives against various cancer cell lines, illustrating the impact of substituent variation.

| Compound | R¹ Substituent at C-5 | IC₅₀ (µM) vs. K562 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. PC-3 | IC₅₀ (µM) vs. Hep-G2 |

|---|---|---|---|---|---|

| 5b | 3-Fluorophenyl | 11.21 | 16.32 | 13.21 | 6.15 |

| 5e | 4-Fluorophenyl | 9.35 | 11.23 | 10.51 | 5.23 |

| 5f | 4-(Trifluoromethoxy)phenyl | 13.54 | 19.87 | 15.43 | 7.34 |

| 5j | 3,5-Difluorophenyl | 8.12 | 10.15 | 9.88 | 4.11 |

| 5k | 3-Fluoro-4-methoxyphenyl | 7.56 | 8.99 | 7.65 | 3.32 |

The Significance of Regiochemistry in Modulating Biological Activity

Regiochemistry, which concerns the specific placement of functional groups on a molecule, is a critical determinant of the biological activity of 1H-indazole derivatives. Two key aspects of regiochemistry are paramount: the point of attachment of the side chain to the indazole core and the position of alkylation on the indazole's nitrogen atoms.

A striking example of the importance of the side chain's attachment point comes from studies on indazole-3-carboxamides as blockers of calcium-release activated calcium (CRAC) channels. nih.gov These studies demonstrated that the specific 3-carboxamide regiochemistry is absolutely essential for activity. The indazole-3-carboxamide derivative 12d was found to be a potent inhibitor of calcium influx with a sub-micromolar IC50. In stark contrast, its constitutional isomer, the "reverse amide" 9c , was completely inactive, even at concentrations as high as 100μM. nih.gov This dramatic loss of activity upon moving the amide linker highlights a strict structural requirement for interaction with the biological target.

The second critical aspect of regiochemistry is the substitution on the nitrogen atoms of the indazole ring. Direct alkylation of 1H-indazoles can lead to a mixture of N¹ and N² substituted products. beilstein-journals.org The resulting regioisomers can have vastly different biological and pharmacological properties. For instance, the N²-substituted indazole analog pazopanib is an approved tyrosine kinase inhibitor. beilstein-journals.org Therefore, developing synthetic methods that selectively produce either the N¹ or N²-substituted isomer is crucial for drug development. beilstein-journals.orgbeilstein-journals.org The outcome of N-alkylation (the N¹/N² ratio) is influenced by steric and electronic factors of both the substituents already on the indazole ring (particularly at the C-3 position) and the alkylating agent used. beilstein-journals.org This underscores the necessity of precise regiochemical control to generate optimized, single-isomer drug candidates.

Bioisosteric Transformations and Scaffold Hopping Approaches

In the quest for improved drug candidates, medicinal chemists often employ the strategies of bioisosteric replacement and scaffold hopping to modify lead compounds like this compound. nih.govresearchgate.net These approaches aim to enhance potency, improve pharmacokinetic properties, or move into novel chemical space to secure intellectual property. researchgate.netbiosolveit.de

Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, leading to retained or enhanced biological activity. researchgate.net This strategy has been successfully applied to the 1H-indazole scaffold. In one study aimed at discovering inhibitors of monoamine oxidase B (MAO B), researchers used a hybridization strategy and introduced various structural modifications. nih.gov The most significant improvement was achieved through the bioisostere-based introduction of a 1,2,4-oxadiazole ring. This transformation resulted in the most potent and selective MAO B inhibitor of the series, demonstrating how a classical bioisosteric replacement can dramatically improve a compound's profile. nih.gov

Scaffold hopping is a more dramatic transformation where the central core or "scaffold" of the molecule is replaced with a chemically different one, while maintaining the original compound's key three-dimensional pharmacophoric features. biosolveit.de This allows for the discovery of isofunctional molecules with entirely new core structures. biosolveit.de For a lead compound based on the this compound scaffold, a scaffold hopping approach could identify alternative heterocyclic systems that arrange the crucial binding elements in the same spatial orientation. This can lead to compounds with similar biological activity but potentially improved properties, such as better solubility, lower toxicity, or a different patent status. biosolveit.de

Development of Predictive SAR Models

To accelerate the drug discovery process and rationalize the design of new analogs, computational methods are used to develop predictive SAR models. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org

For classes of compounds like 1H-indazole derivatives, various QSAR methodologies can be applied. Three-dimensional QSAR (3D-QSAR) techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. mdpi.com These methods generate models that can explain how steric and electrostatic fields of a molecule relate to its activity, providing a visual and quantitative guide for designing more potent compounds. mdpi.com

More recently, machine learning algorithms have been employed to build robust QSAR models. frontiersin.org Methods like Random Forests (RF) and Support Vector Machines (SVR) can handle complex, non-linear relationships between molecular descriptors and biological activity. frontiersin.org By training these models on a dataset of known this compound analogs with measured activities, researchers can predict the potency of novel, yet-to-be-synthesized compounds. This predictive capability allows for the prioritization of synthetic efforts on the most promising candidates, saving time and resources.

Complementing QSAR, molecular docking simulations provide insights into how these compounds bind to their protein targets. Docking can predict the binding pose and interactions of indazole derivatives within the active site of a target enzyme, such as the interactions of 1H-indazoles with the heme and hydrophobic pockets of IDO1. nih.govnih.gov These structural insights help explain the observed SAR and guide the rational design of new analogs with improved binding affinity.

Preclinical Research Considerations and Translational Implications

In Vitro and In Vivo Pharmacokinetic (PK) Profiling

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its potential clinical utility. For the indazole class of compounds, in vitro studies have provided significant insights. Research on various 1H-indazole-3-carboxamide derivatives, which are structurally analogous to 1H-Indazole-3-carbothioamide, has shown that these compounds can be subject to rapid metabolism in in vitro systems like human liver microsomes and hepatocytes.

| Compound Type | In Vitro System | Key Finding | Potential Implication |

|---|---|---|---|

| Indazole-3-carboxamide SCRAs | Human Liver Microsomes (pHLM) | Rapid intrinsic clearance (CLint) observed for some analogues. | Suggests potential for high first-pass metabolism. |

| Indazole-3-carboxamide SCRAs | Human Hepatocytes (pHHeps) | Metabolic instability varies with substitution patterns. | Highlights the importance of medicinal chemistry to optimize stability. |

| Various Indazole Derivatives | Plasma | High degree of plasma protein binding is common. | Complicates in vitro-in vivo extrapolation (IVIVE); may prolong half-life. |

| Novel Indazole CYP11B2 Inhibitors | In Vivo ( preclinical models) | Some derivatives show lead-like pharmacokinetic properties. nih.gov | Demonstrates that the scaffold is amenable to optimization for drug-like properties. |

Early Assessment of Potential Toxicity and Safety Pharmacology

Early identification of potential toxicities is paramount to de-risk a drug development program. For many heterocyclic compounds, two key areas of concern are cardiac liability, often assessed by activity at the human Ether-à-go-go-Related Gene (hERG) potassium channel, and mutagenic potential.

Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes. The indazole scaffold has been associated with hERG activity in some instances, making this an essential checkpoint. However, medicinal chemistry efforts have shown that this liability can be mitigated. By modifying substituents and modulating the physicochemical properties of the molecule, such as lipophilicity and the pKa of basic nitrogen sites, it is possible to design indazole derivatives with significantly reduced hERG affinity.

Mutagenicity, the potential for a compound to induce genetic mutations, is another critical safety endpoint. The bacterial reverse mutation assay, or Ames test, is a standard in vitro method for assessing this risk. The ICH M7 guideline provides a framework for assessing and controlling DNA reactive impurities in pharmaceuticals, often utilizing in silico computational models as a first screen before in vitro testing. researchgate.net For any new chemical entity like this compound intended for therapeutic development, a thorough assessment for both hERG inhibition and mutagenicity would be a mandatory component of early safety evaluation.

| Safety Endpoint | Standard Assay | Findings for Indazole Scaffold | Mitigation Strategy |

|---|---|---|---|

| Cardiotoxicity | hERG Patch-Clamp Assay | hERG affinity has been observed in some analogues. | Structural modification to reduce lipophilicity and modulate basicity. |

| Mutagenicity | Bacterial Reverse Mutation (Ames) Test | Data is compound-specific; no general alert for the core scaffold. | Early in silico and in vitro screening to eliminate mutagenic candidates. |

| Kinase Selectivity | Kinase Panel Screening | Off-target kinase activity is a common challenge. | Structure-based design to enhance binding to the target kinase active site. |

Identification and Validation of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are measurable indicators that can confirm the mechanism of action of a drug and provide evidence of target engagement. The identification of such biomarkers is crucial for efficient drug development, enabling early go/no-go decisions. The appropriate PD biomarker for this compound depends entirely on its specific biological target.

The indazole scaffold is known to be a "privileged structure," capable of interacting with a wide range of biological targets. For instance, numerous indazole derivatives have been developed as potent inhibitors of various protein kinases, including VEGFR, FGFR, and EGFR. nih.govgoogle.mv For a kinase inhibitor, a PD biomarker could be the measurement of the phosphorylation status of a downstream substrate in tumor tissue or surrogate tissues.

More specifically, patent literature has identified certain this compound derivatives as ligands for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel involved in cognitive processes. lookchem.com If this compound acts on this target, relevant PD biomarkers could include non-invasive neuroimaging to measure receptor occupancy or electrophysiological measurements to assess changes in neuronal activity.

| Potential Target Class | Specific Example | Potential PD Biomarker | Method of Measurement |

|---|---|---|---|

| Protein Kinases | VEGFR, EGFR, PAK1 | Phosphorylation level of downstream substrates (e.g., ERK, Akt). | ELISA, Western Blot, Immunohistochemistry (IHC) on tissue biopsies. |

| Ligand-Gated Ion Channels | α7 Nicotinic Acetylcholine Receptor lookchem.com | Target engagement or downstream neuronal signaling. | Positron Emission Tomography (PET) imaging, Electroencephalography (EEG). |

| Other Enzymes | Carbonic Anhydrase, CYP11B2 nih.govnih.gov | Change in the level of the enzyme's product or a related physiological parameter. | Biochemical assays on blood or urine samples. |

Future Directions and Emerging Research Methodologies

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the design and optimization of novel therapeutic agents. nih.govmdpi.com These computational methods are particularly well-suited for exploring the vast chemical space around privileged scaffolds like 1H-indazole. springernature.com For 1H-Indazole-3-carbothioamide and its derivatives, AI and ML can be applied in several key areas.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known bioactive molecules. nih.gov These models can then generate novel indazole-based structures with a high probability of possessing desired pharmacological properties, effectively exploring new chemical motifs for lead generation. springernature.com

Activity and Property Prediction: ML algorithms, including support vector machines (SVM) and deep neural networks (DNNs), are adept at building predictive models for various biological and chemical properties. nih.govmdpi.com By training these models on datasets of existing indazole compounds with known activities, researchers can rapidly screen virtual libraries of this compound derivatives to predict their efficacy against specific targets, as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.net This in silico screening significantly reduces the time and cost associated with synthesizing and testing unpromising candidates. ijhespub.org

Active Learning for Optimization: Active learning, a subfield of ML, can create a more efficient feedback loop in the design-make-test-analyze cycle. nih.gov An initial model trained on limited data can suggest which specific derivatives of this compound should be synthesized and tested next to gain the most informative data. The results from these experiments are then used to retrain and improve the model, progressively guiding researchers toward compounds with optimized potency and selectivity. nih.gov This approach has already been used to identify potent kinase inhibitors and antitubercular agents. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The indazole core is a well-established pharmacophore found in numerous compounds with diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. nih.gov Derivatives of 1H-indazole have been successfully developed to modulate a range of biological targets, suggesting that this compound could have broad therapeutic potential.

Future research will focus on identifying and validating novel targets for this compound and its analogues. researchgate.net Areas of exploration include:

Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors. Research has identified compounds targeting fibroblast growth factor receptors (FGFRs), epidermal growth factor receptors (EGFR), including drug-resistant mutants like T790M, and extracellular signal-regulated kinases (ERK1/2). nih.gov The 1H-indazole-3-carboxamide scaffold, closely related to the carbothioamide, has been used to develop potent and selective inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression. nih.gov Given this precedent, this compound should be investigated for its potential to inhibit these and other kinases involved in cancer and inflammatory diseases.

Modulation of Cell Signaling Pathways: Indazole derivatives have been discovered to act as agonists for SOS1, a protein that activates KRAS signaling, presenting a potential therapeutic strategy for modulating RAS-driven pathways in cancer. nih.gov The 1H-indazole-3-amine framework has also been explored for its ability to induce apoptosis by targeting the p53/MDM2 pathway. nih.govbohrium.com

Antiparasitic and Antimicrobial Activity: The indazole nucleus is present in compounds with documented activity against various pathogens. Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates by targeting the parasite's Trypanothione Reductase (TryR). tandfonline.com The thioamide functional group is also known to be present in compounds with antibacterial and antifungal properties. nih.gov This dual functionality suggests that this compound could be a valuable scaffold for developing new anti-infective agents.

The table below summarizes some of the key biological targets that have been successfully modulated by indazole-based compounds, highlighting promising avenues for future investigation of this compound.

| Target Class | Specific Target(s) | Therapeutic Area |

| Protein Kinases | EGFR, FGFR, VEGFR-2, BRAFV600E, ERK1/2, PAK1, ALK | Cancer |

| Cell Signaling | SOS1 (KRAS pathway), p53/MDM2 | Cancer |

| Parasite Enzymes | Trypanothione Reductase (TryR) | Leishmaniasis |

| Bacterial Enzymes | Urease | Bacterial Infections |

Sustainable and Scalable Synthetic Approaches for this compound Production

As interest in this compound and its derivatives grows, the development of efficient, environmentally friendly, and scalable synthetic methods becomes crucial. benthamdirect.com Traditional synthetic routes can be resource-intensive, and modern research is increasingly focused on green chemistry principles.

Future synthetic strategies will likely focus on several key areas:

Green Chemistry Protocols: Researchers are exploring the use of eco-friendly solvents and catalysts. One approach demonstrated the synthesis of 1H-indazole derivatives using ammonium (B1175870) chloride (NH4Cl) as a mild acid catalyst in ethanol, employing a simple grinding protocol that offers high yields and short reaction times. samipubco.com Another method utilizes copper(I) oxide nanoparticles in polyethylene (B3416737) glycol (PEG 300), a green solvent, for a one-pot, three-component reaction to form the indazole ring. organic-chemistry.org

Catalyst-Based Advancements: The use of transition-metal catalysts has significantly improved the efficiency and selectivity of indazole synthesis. benthamdirect.com Silver(I)-mediated intramolecular oxidative C-H amination provides an efficient route to construct various 3-substituted 1H-indazoles. nih.govacs.org Palladium-catalyzed reactions are also widely used for intramolecular amination and coupling reactions to build the indazole core. samipubco.com

These modern synthetic methodologies provide a foundation for the future production of this compound, ensuring that its synthesis can be both economically viable and environmentally responsible.

Investigation of this compound as a Ligand in Metal Complexes for Biomedical Applications

The coordination of organic molecules to metal centers can dramatically alter their physicochemical properties and biological activities, often leading to enhanced therapeutic efficacy. this compound possesses multiple potential coordination sites—specifically the nitrogen atoms of the indazole ring and the nitrogen and sulfur atoms of the carbothioamide group—making it an excellent candidate for a chelating ligand. nih.gov Thioamides are known to be strong hydrogen bond donors and have a high affinity for certain metals. nih.gov

Future research should explore the synthesis and biomedical applications of metal complexes incorporating this compound as a ligand.

Anticancer Agents: Metal-based drugs, such as cisplatin, are mainstays of chemotherapy, but issues of resistance and side effects drive the search for alternatives. nih.gov Ruthenium (Ru) complexes containing pyridine-2-carbothioamide (B155194) ligands have demonstrated anticancer activity in the low micromolar range. nih.gov Given the structural similarities, Ruthenium complexes of this compound could exhibit potent antiproliferative properties. Other metals like palladium (Pd), silver (Ag), and gold (Au) are also frequently used in the design of novel anticancer metallodrugs. nih.govnih.gov

Antimicrobial and Antifungal Agents: Metal complexes often show enhanced antimicrobial activity compared to the free ligands. ekb.eg Silver(I) complexes, in particular, have well-known antibacterial properties. acs.orgacs.org The combination of the biologically active indazole scaffold with a metal known for its antimicrobial effects could lead to potent new agents to combat infectious diseases.